molecular formula C12H21N3O6 B1228768 N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid

N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid

Cat. No. B1228768
M. Wt: 303.31 g/mol
InChI Key: KRGPXXHMOXVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotianamine is a member of mugineic acids.

Scientific Research Applications

Isolation and Structure

  • Azetidine-2-carboxylic acid derivatives, including N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid, have been isolated from seeds of Fagus silvatica L. (beechnuts). These compounds have significant roles in plant biochemistry, and their structures were determined through spectroscopy and synthesis methods (Kristensen & Larsen, 1974).

Biochemical Significance

  • The same compound, identified as nicotianamine, was found to be an angiotensin I-converting enzyme (ACE) inhibitor in soy sauce. It showed blood pressure reduction in hypertensive rats, indicating its potential therapeutic applications (Kinoshita, Yamakoshi, & Kikuchi, 1993).

Synthesis and Chemical Study

  • Research has been conducted on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Such studies are crucial for understanding the compound's properties and potential applications in various scientific fields (Sajjadi & Lubell, 2008).

Role in Protein Synthesis and Structure

  • The compound, as part of azetidine-2-carboxylic acid, is known to be misincorporated into proteins in place of proline, affecting protein folding and structure. This property has implications in studying protein dynamics and potential pathogenic effects (Rubenstein et al., 2006).

Plant Biochemistry and Physiology

  • The presence of azetidine-2-carboxylic acid derivatives in plants like Fagus silvatica suggests a role in plant biochemistry, potentially influencing plant growth and development (Fowden, 1963).

properties

IUPAC Name

1-[3-[(3-amino-3-carboxypropyl)amino]-3-carboxypropyl]azetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGPXXHMOXVMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860502
Record name 1-{3-[(3-Amino-3-carboxypropyl)amino]-3-carboxypropyl}azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid
Reactant of Route 2
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid
Reactant of Route 3
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid
Reactant of Route 4
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid
Reactant of Route 5
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid
Reactant of Route 6
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid

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